molecular formula C3H8N2O3 B1678115 Dimethylolurea CAS No. 140-95-4

Dimethylolurea

Cat. No. B1678115
CAS RN: 140-95-4
M. Wt: 120.11 g/mol
InChI Key: QUBQYFYWUJJAAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethylolurea (DMU) is a urea derivative used as an intermediate in organic synthesis . It is a colorless crystalline powder with little toxicity . DMU is used for the synthesis of caffeine, theophylline, pharmachemicals, textile aids, herbicides, and others . In the textile processing industry, DMU is used as an intermediate for the production of formaldehyde-free easy-care finishing agents for textiles .


Synthesis Analysis

The reaction of urea with formaldehyde results in the synthesis of methylol urea via a methylation reaction . One mole of urea reacts with two moles of formaldehyde to produce DMU . The production of DMU is through the condensation of formaldehyde with ethylene urea .


Molecular Structure Analysis

The molecular formula of DMU is C3H8N2O3 . The molecular weight is 120.11 . The InChI key is QUBQYFYWUJJAAK-UHFFFAOYSA-N .


Chemical Reactions Analysis

DMU is susceptible to polymerization through subsequent condensation reactions that form a polycondensate . The loss of water during the condensation reaction leads to the formation of unstable methylene–ether (–CH2–O–CH2–) bridges from which formaldehyde is eliminated when methylene–ether bridges are rearranged to form methylene (–CH2–) bridges .


Physical And Chemical Properties Analysis

DMU is a white crystal powder . It has a density of 1.34 , a melting point of 125°C (dec.) (lit.) , a boiling point of 224.08°C (rough estimate) , and a solubility of 150 g/L . The vapor pressure is 2.39E-05mmHg at 25°C .

Scientific Research Applications

Polymer Synthesis and Antimalarial Activity

Dimethylolurea has been identified as a key component in the synthesis of biologically active polymers, particularly in combination with sulfonamides and sulfones, leading to oligomeric condensation products with significant antimalarial activity. This demonstrates dimethylolurea's potential in the development of new antimalarial drugs, highlighting its importance beyond traditional applications. The preparation and characterization of these dimethylolurea-based polymers offer insights into their potential use in medical applications, especially in malaria treatment, showcasing the versatility and impact of dimethylolurea in scientific research and drug development (Dombroski & Donaruma, 1971).

Radical Scavenging and Cellular Protection

Research has also uncovered dimethylolurea's role as a hydroxyl radical scavenger, providing protection for insulin-secreting cells from the damaging effects of alloxan and dihydroxyfumarate. This property of dimethylolurea suggests its potential in safeguarding cells against oxidative stress, further extending its application in scientific research to the protection of biological cells. The ability of dimethylolurea to mitigate the inhibition of insulin release caused by these agents underlines its significance in studies related to diabetes and cellular protection mechanisms (Fischer & Hamburger, 1980).

Co-Condensation Reactions in Polymer Chemistry

The influence of pH on melamine-dimethylolurea-formaldehyde co-condensation reactions has been investigated, offering valuable insights into the synthesis of polymers and the role of dimethylolurea in these processes. By examining the products of these reactions under different pH conditions, researchers have highlighted the importance of dimethylolurea in the formation of co-condensed methylene linkages, indicating its utility in creating specific polymer structures. This research not only elucidates the chemical behavior of dimethylolurea in polymer synthesis but also contributes to the broader understanding of material science and engineering (Cao et al., 2017).

Safety And Hazards

DMU causes serious eye irritation and skin irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling DMU . In case of contact with eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

1,3-bis(hydroxymethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O3/c6-1-4-3(8)5-2-7/h6-7H,1-2H2,(H2,4,5,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUBQYFYWUJJAAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(NC(=O)NCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

28301-26-0
Record name Urea, N,N′-bis(hydroxymethyl)-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28301-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID6025141
Record name 1,3-Dimethylolurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6025141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Urea, N,N'-bis(hydroxymethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Vapor Pressure

0.00000399 [mmHg]
Record name Dimethylol urea
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1347
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Dimethylolurea

CAS RN

140-95-4
Record name Dimethylolurea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=140-95-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxymethurea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140954
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethylolurea
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41819
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Urea, N,N'-bis(hydroxymethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Dimethylolurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6025141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-bis(hydroxymethyl)urea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.950
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OXYMETHUREA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N68H97CAWG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Dimethylolurea
Reactant of Route 2
Reactant of Route 2
Dimethylolurea
Reactant of Route 3
Dimethylolurea
Reactant of Route 4
Reactant of Route 4
Dimethylolurea
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Dimethylolurea
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Dimethylolurea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.